molecular formula C8H15F2NO2 B13475722 5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine

5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine

Cat. No.: B13475722
M. Wt: 195.21 g/mol
InChI Key: RJJJHVGIOSFZIR-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two fluorine atoms and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine typically involves the fluorination of a cyclohexane derivative followed by the introduction of methoxy groups. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and methoxy groups influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid
  • Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Comparison

Compared to similar compounds, 5,5-Difluoro-2,2-dimethoxycyclohexan-1-amine is unique due to the presence of both fluorine and methoxy groups on the cyclohexane ring

Properties

Molecular Formula

C8H15F2NO2

Molecular Weight

195.21 g/mol

IUPAC Name

5,5-difluoro-2,2-dimethoxycyclohexan-1-amine

InChI

InChI=1S/C8H15F2NO2/c1-12-8(13-2)4-3-7(9,10)5-6(8)11/h6H,3-5,11H2,1-2H3

InChI Key

RJJJHVGIOSFZIR-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1N)(F)F)OC

Origin of Product

United States

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